A Technical Guide to the Chemical Structure of Fulvestrant 3-Sulfate Sodium Salt
A Technical Guide to the Chemical Structure of Fulvestrant 3-Sulfate Sodium Salt
Introduction
Fulvestrant is a pivotal therapeutic agent in the management of hormone receptor-positive breast cancer. Its mechanism as a selective estrogen receptor degrader (SERD) involves binding to the estrogen receptor (ER) and promoting its degradation, thereby ablating estrogen-mediated growth signaling.[1][2] Like many xenobiotics, Fulvestrant undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion.[3][4] This metabolic process generates various derivatives, among which sulfated conjugates are significant.
This technical guide provides an in-depth examination of the chemical structure of Fulvestrant 3-Sulfate Sodium Salt, a principal metabolite of Fulvestrant. We will dissect its molecular architecture, the biochemical pathways leading to its formation, the analytical techniques essential for its characterization, and its overall significance in the pharmacology and pharmacokinetics of Fulvestrant. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific molecular entity.
Part 1: Molecular Architecture and Physicochemical Profile
The structure of Fulvestrant 3-Sulfate Sodium Salt is best understood by first examining its parent compound, Fulvestrant.
The Fulvestrant Backbone
Fulvestrant is a steroidal antiestrogen derived from estradiol.[4] Its structure is defined by three key features:
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Estradiol Core: A classic four-ring steroid nucleus (cyclopentanoperhydrophenanthrene).
-
Phenolic A-Ring: The A-ring is aromatic and possesses a hydroxyl group at the C3 position, which is critical for its interaction with the estrogen receptor and is also the primary site for metabolic conjugation.
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7α-Alkylsulfinyl Side Chain: A long, unique side chain at the 7α position: 7α-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]. This chain is crucial for its distinct SERD activity, sterically hindering the receptor's conformational changes required for activation and marking it for proteasomal degradation.[2]
Figure 1: Chemical Structure of Fulvestrant.
Structural Elucidation of Fulvestrant 3-Sulfate Sodium Salt
Fulvestrant 3-Sulfate Sodium Salt is the product of a Phase II metabolic reaction where a sulfate group is conjugated to the parent molecule.
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Site of Sulfation: The conjugation occurs at the phenolic hydroxyl group at the C3 position of the steroid's A-ring. This is a common metabolic fate for phenolic compounds. The addition of the sulfate moiety (-SO₃⁻) dramatically increases the molecule's polarity and water solubility.[5]
-
Formation of the Sodium Salt: The sulfate group is acidic and exists as an anion at physiological pH. In the isolated form, it is stabilized by a counter-ion, in this case, sodium (Na⁺), forming an ionic bond.
The systematic IUPAC name for this metabolite is sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate .[6]
Figure 2: Chemical Structure of Fulvestrant 3-Sulfate Sodium Salt.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Fulvestrant 3-Sulfate Sodium Salt.
| Property | Value | Reference |
| IUPAC Name | sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | [6] |
| Synonyms | (7α,17β)- 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen Sulfate) Monosodium Salt | [6] |
| CAS Number | 403656-83-7 | [6] |
| Molecular Formula | C₃₂H₄₆F₅NaO₆S₂ | [6] |
| Molecular Weight | 708.8 g/mol (Calculated from formula) |
Part 2: Synthesis and Structural Characterization
While Fulvestrant 3-Sulfate Sodium Salt can be chemically synthesized for use as a reference standard in analytical studies, its primary origin is as a product of biotransformation.
Biotransformation Pathway: Hepatic Sulfation
The formation of Fulvestrant 3-Sulfate is a classic example of Phase II drug metabolism, which serves to detoxify and facilitate the elimination of compounds.
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Causality: The parent Fulvestrant molecule is highly lipophilic, enabling it to cross cell membranes to reach the intracellular estrogen receptor. However, this same property would lead to its accumulation in fatty tissues and hinder its clearance. The body's metabolic machinery addresses this by adding a highly polar, negatively charged sulfate group.
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Enzymatic Process: This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are abundant in the liver.[5] Specifically, cytosolic SULT enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of Fulvestrant.
Caption: Metabolic conversion of Fulvestrant to its 3-Sulfate conjugate.
Analytical Characterization Workflow
Confirming the identity and structure of a drug metabolite is a cornerstone of pharmacokinetic studies. A multi-faceted analytical approach is required, with mass spectrometry being the central technique.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification in biological matrices.[7]
-
Chromatography: Reversed-phase HPLC separates Fulvestrant from its more polar metabolites. Fulvestrant 3-Sulfate, being significantly more hydrophilic, will have a much shorter retention time than the parent drug.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental formula (C₃₂H₄₆F₅NaO₆S₂). Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces. A characteristic fragmentation pattern for sulfated steroids is the neutral loss of SO₃ (80 Da) or the detection of the HSO₄⁻ fragment ion (m/z 97), which provides definitive evidence of a sulfate conjugate.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is excellent for identification, NMR is the definitive technique for unambiguous structural elucidation, particularly for pinpointing the exact location of the sulfate group. By comparing the ¹H and ¹³C NMR spectra of Fulvestrant with its 3-Sulfate metabolite, scientists can observe specific chemical shifts in the signals corresponding to the protons and carbons on the aromatic A-ring, confirming that C3 is the site of modification.
The following is a self-validating protocol to identify Fulvestrant 3-Sulfate from a reaction mixture containing human liver S9 fractions.
-
Incubation:
-
Prepare a reaction mixture containing human liver S9 fraction (a source of metabolic enzymes), Fulvestrant, and the PAPS co-factor in a suitable buffer.
-
Causality: This setup mimics the in vivo metabolic environment of the liver.
-
Run a negative control reaction without PAPS. The absence of the metabolite in the control validates that its formation is PAPS-dependent.
-
-
Sample Preparation:
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the drug and its metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Analyze the eluent using a tandem mass spectrometer operating in negative ion mode to detect the sulfated anion.
-
Monitor for the specific mass transition corresponding to the fragmentation of the Fulvestrant 3-Sulfate precursor ion into a characteristic product ion.
-
-
Data Validation:
-
Compare the retention time and the MS/MS fragmentation pattern of the detected metabolite with those of a certified Fulvestrant 3-Sulfate Sodium Salt reference standard. A perfect match confirms the identity.
-
Caption: Workflow for the characterization of Fulvestrant 3-Sulfate.
Part 3: Biological and Pharmacological Relevance
Understanding the structure of Fulvestrant 3-Sulfate is not merely an academic exercise; it is fundamental to comprehending the drug's overall clinical behavior.
Impact on Pharmacokinetics and Bioavailability
The conversion to Fulvestrant 3-Sulfate is a dominant event in the drug's pharmacokinetic profile.
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Clearance Mechanism: Sulfation, along with glucuronidation at the same C3 position, represents the primary pathways for the inactivation and clearance of Fulvestrant.[5] The resulting highly water-soluble metabolite is readily eliminated from the body, primarily through the feces via biliary excretion.[1][3]
-
Oral Bioavailability: This extensive and rapid Phase II metabolism at the 3-position is a key reason for Fulvestrant's extremely low oral bioavailability.[5] If administered orally, the drug would be subject to significant first-pass metabolism in the gut wall and liver, converting it into inactive sulfates and glucuronides before it could reach systemic circulation. This necessitates its formulation as a long-acting intramuscular injection to bypass the gastrointestinal tract and liver, allowing the parent drug to be absorbed slowly and maintain therapeutic concentrations.[3]
Pharmacological Activity Profile
Metabolites are always assessed for their own pharmacological activity or potential toxicity.
-
Activity: Studies have shown that the metabolites of Fulvestrant, including the sulfated conjugates, are either significantly less active or completely inactive as estrogen receptor antagonists compared to the parent compound.[4][9]
-
Structural Rationale: The large, bulky, and negatively charged sulfate group at the 3-position sterically and electrostatically prevents the molecule from properly fitting into the ligand-binding pocket of the estrogen receptor. This hydroxyl group is a critical hydrogen bond donor for high-affinity ER binding, and its modification to a sulfate ester abrogates this essential interaction. Therefore, Fulvestrant 3-Sulfate does not contribute to the therapeutic effect of the drug.
Conclusion
Fulvestrant 3-Sulfate Sodium Salt is a structurally distinct entity from its parent drug, characterized by the addition of a sodium sulfate group at the C3 position of the steroid's phenolic A-ring. This modification, occurring via enzymatic sulfation in the liver, is not a trivial structural change. It fundamentally alters the molecule's physicochemical properties, transforming it from a lipophilic, active drug into a hydrophilic, inactive metabolite primed for excretion. A thorough understanding of this structure, achieved through advanced analytical techniques like LC-MS/MS and NMR, is indispensable for a complete picture of Fulvestrant's metabolism, pharmacokinetics, and the clinical rationale behind its mode of administration.
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Title: Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) Source: PMC - NIH URL: [Link]
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Title: Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients Source: PubMed URL: [Link]
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Title: Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites Source: PMC - PubMed Central URL: [Link]
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